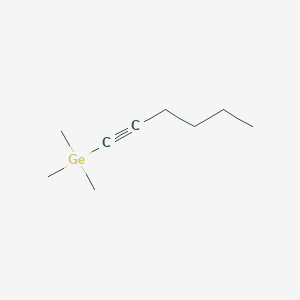
Germane, 1-hexynyltrimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germane, 1-hexynyltrimethyl- is an organogermanium compound with the molecular formula C9H18Ge It is a derivative of germane (GeH4) where one of the hydrogen atoms is replaced by a 1-hexynyl group and the remaining three hydrogen atoms are replaced by methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Germane, 1-hexynyltrimethyl- typically involves the reaction of trimethylgermanium chloride with 1-hexyne in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: While specific industrial production methods for Germane, 1-hexynyltrimethyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: Germane, 1-hexynyltrimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form simpler germanium hydrides.
Substitution: The 1-hexynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Germane (GeH4) and other germanium hydrides.
Substitution: Various organogermanium compounds depending on the substituent introduced.
Scientific Research Applications
Germane, 1-hexynyltrimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Research is ongoing to explore its potential biological activities and effects.
Medicine: There is interest in its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the semiconductor industry for the deposition of germanium-containing films.
Mechanism of Action
The mechanism of action of Germane, 1-hexynyltrimethyl- involves its interaction with various molecular targets. In chemical reactions, it acts as a source of germanium, which can participate in various bonding and electronic interactions. The specific pathways and targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Germane (GeH4): The simplest germanium hydride, used as a precursor for other germanium compounds.
Trimethylgermane (Ge(CH3)3H): A related compound with three methyl groups and one hydrogen atom attached to germanium.
Hexylgermane (Ge(C6H13)H3): A compound with a hexyl group and three hydrogen atoms attached to germanium.
Uniqueness: Germane, 1-hexynyltrimethyl- is unique due to the presence of both a 1-hexynyl group and three methyl groups attached to germanium. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62857-80-1 |
|---|---|
Molecular Formula |
C9H18Ge |
Molecular Weight |
198.87 g/mol |
IUPAC Name |
hex-1-ynyl(trimethyl)germane |
InChI |
InChI=1S/C9H18Ge/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3 |
InChI Key |
SIJXVYMIMREPMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#C[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


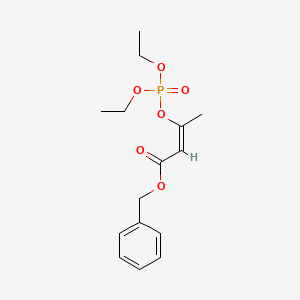
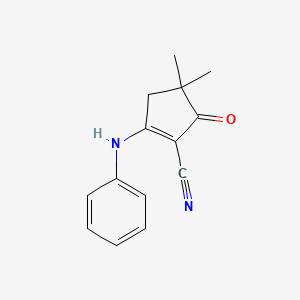
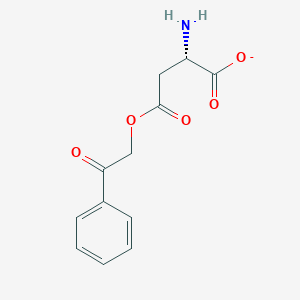

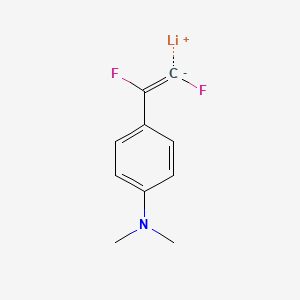
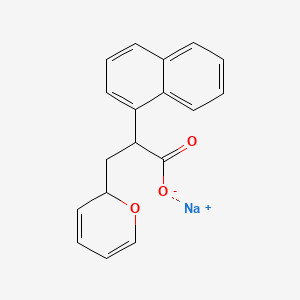
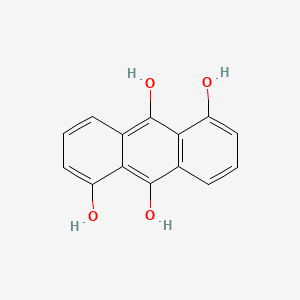
![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)

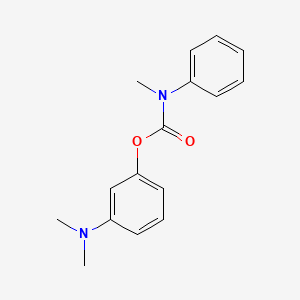
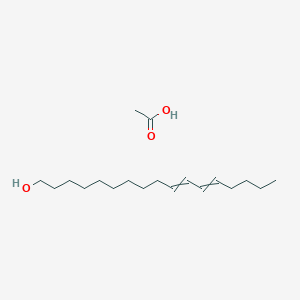
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)

